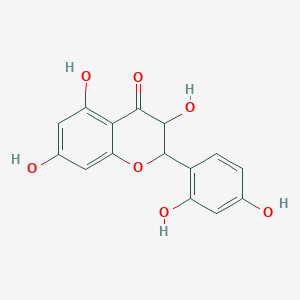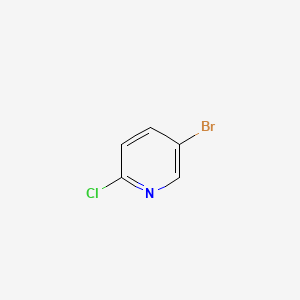
5-溴-2-氯吡啶
描述
5-Bromo-2-chloropyridine is a halogenated heterocycle . It has a molecular formula of C5H3BrClN . It is an important organic intermediate used in agrochemicals, pharmaceuticals, and dyestuff fields .
Synthesis Analysis
5-Bromo-2-chloropyridine may be used in the preparation of several compounds. It can be used to prepare amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride . Additionally, it can be used to prepare 2-chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-chloropyridine consists of a pyridine ring substituted with a bromine atom at the 5th position and a chlorine atom at the 2nd position . The average mass of the molecule is 192.441 Da and the monoisotopic mass is 190.913727 Da .Chemical Reactions Analysis
5-Bromo-2-chloropyridine is involved in several chemical reactions. As mentioned earlier, it can undergo palladium-catalyzed amination to form amino-2-chloropyridine . It can also participate in a halogen-exchange reaction with anhydrous potassium fluoride to form 5-bromo-2-fluoropyridine . Furthermore, it can undergo Suzuki coupling with 2,5-dimethoxyphenylboronic acid to form 2-chloro-5-(2,5-dimethoxyphenyl)pyridine .Physical And Chemical Properties Analysis
5-Bromo-2-chloropyridine is a solid substance . It has a melting point of 65-69 °C .科学研究应用
Fluorination Reactions
By engaging in halogen-exchange reactions, 5-Bromo-2-chloropyridine can be converted into 5-Bromo-2-fluoropyridine . Anhydrous potassium fluoride facilitates this transformation. Fluorinated compounds often exhibit altered reactivity and enhanced properties, making them useful in drug discovery and materials science .
Suzuki Coupling
The compound participates in Suzuki coupling reactions, leading to the synthesis of more complex molecules. For instance, it can react with 2,5-dimethoxyphenylboronic acid to yield 2-chloro-5-(2,5-dimethoxyphenyl)pyridine . Such reactions are crucial for constructing organic frameworks with specific functionalities .
安全和危害
5-Bromo-2-chloropyridine is classified as a skin irritant, eye irritant, and may cause respiratory irritation . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of skin contact, it is recommended to wash off immediately with plenty of water . If inhaled, the victim should be moved to fresh air and kept at rest .
作用机制
Target of Action
5-Bromo-2-chloropyridine is a halogenated pyridine compound
Mode of Action
The mode of action of 5-Bromo-2-chloropyridine involves its interaction with its targets through the halogen atoms (bromine and chlorine) present in its structure . These halogen atoms can form halogen bonds with the target molecules, leading to changes in their structure and function.
Biochemical Pathways
5-Bromo-2-chloropyridine is used as a building block in the synthesis of various compounds. For instance, it can be used in the preparation of amino-2-chloropyridine via palladium-catalyzed amination . It can also be used to prepare 5-bromo-2-fluoropyridine via a halogen-exchange reaction using anhydrous potassium fluoride . Furthermore, it can be used to synthesize 2-chloro-5-(2,5-dimethoxyphenyl)pyridine via Suzuki coupling with 2,5-dimethoxyphenylboronic acid .
Action Environment
The action, efficacy, and stability of 5-Bromo-2-chloropyridine can be influenced by various environmental factors. For instance, the presence of other reactive species in the environment can affect its reactivity. Additionally, factors such as temperature, pH, and solvent can influence its stability and reactivity .
属性
IUPAC Name |
5-bromo-2-chloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-4-1-2-5(7)8-3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEAOEIWYQVXZMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370293 | |
| Record name | 5-Bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloropyridine | |
CAS RN |
53939-30-3 | |
| Record name | 5-Bromo-2-chloropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Bromo-2-chloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 5-Bromo-2-chloropyridine useful in organic synthesis?
A: 5-Bromo-2-chloropyridine is a versatile building block due to its differing reactivity towards substitution reactions. A palladium-Xantphos complex selectively catalyzes the amination of 5-Bromo-2-chloropyridine with preference for the bromine position. This allows for the synthesis of 5-amino-2-chloropyridine in high yield and chemoselectivity []. This selectivity is key for the controlled introduction of different substituents onto the pyridine ring.
Q2: Can you elaborate on the applications of sequential reactions involving 5-Bromo-2-chloropyridine?
A: The differing reactivity of the halogens in 5-Bromo-2-chloropyridine enables sequential transformations. For example, palladium-catalyzed direct arylation followed by Suzuki coupling allows for the installation of aryl groups at both the 2- and 5- positions. This strategy provides a simple and efficient route to diverse 2-arylpyridines, important ligands in coordination chemistry [].
Q3: Are there any insights into the structural features of 5-Bromo-2-chloropyridine?
A: X-ray crystallography studies of methyl 5-bromo-2-chloropyridine-3-carboxylate, a derivative of 5-Bromo-2-chloropyridine, reveal interesting structural features. The crystal structure shows two independent molecules in the asymmetric unit, characterized by relatively short intermolecular Br⋯O distances []. While this data is for a derivative, it suggests potential for halogen bonding interactions with 5-Bromo-2-chloropyridine itself.
Q4: Has 5-Bromo-2-chloropyridine been used in the synthesis of more complex molecules?
A: Yes, 5-Bromo-2-chloropyridine serves as a starting material for synthesizing α-carboline derivatives like 3-aryl-9H-pyrido[2,3-b]indole-6-sulfonamides []. This synthesis involves a multistep procedure including nucleophilic aromatic substitution, cyclization, sulfonation, amidation, and a final Suzuki–Miyaura coupling utilizing the 3-bromo substituent installed earlier. This highlights the utility of 5-Bromo-2-chloropyridine in building complex heterocyclic systems with potential biological relevance.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



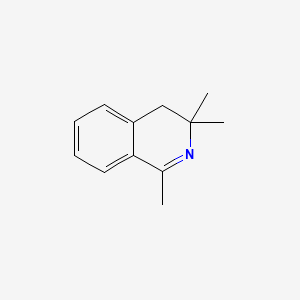
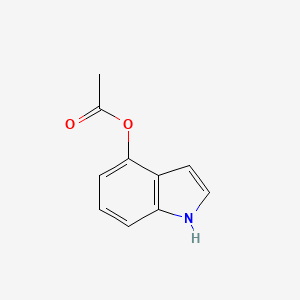
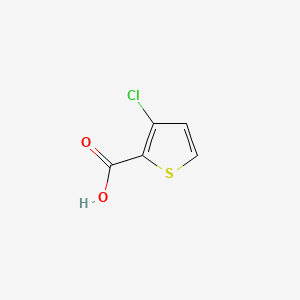
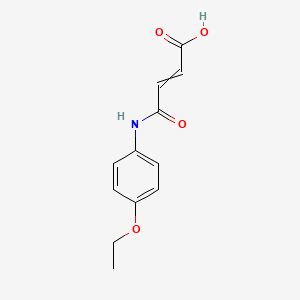
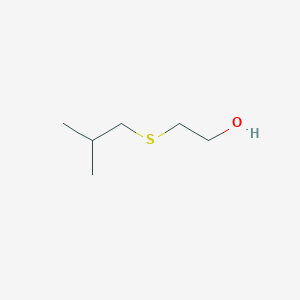

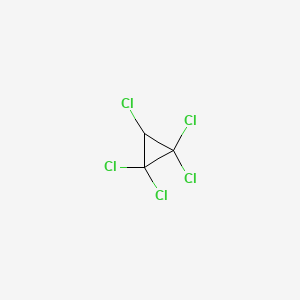
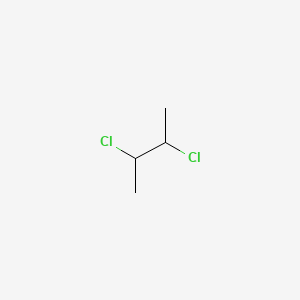
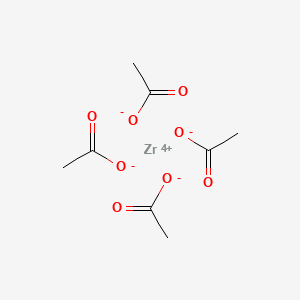
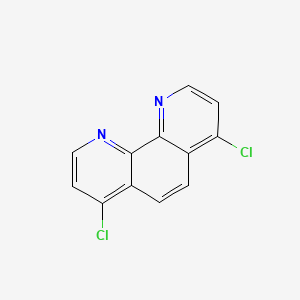
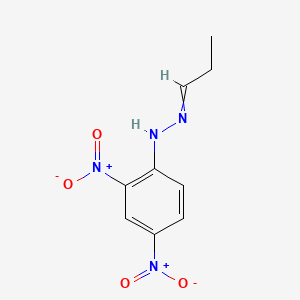

![2-Chloro-11-methyl-5H-benzo[e]pyrimido[5,4-b][1,4]diazepin-6(11H)-one](/img/structure/B1630605.png)
